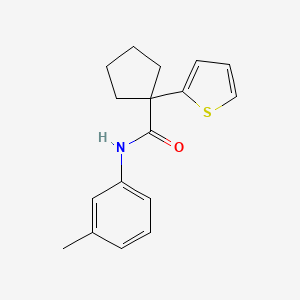

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide

CAS No.: 1049574-88-0

Cat. No.: VC6663279

Molecular Formula: C17H19NOS

Molecular Weight: 285.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049574-88-0 |

|---|---|

| Molecular Formula | C17H19NOS |

| Molecular Weight | 285.41 |

| IUPAC Name | N-(3-methylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C17H19NOS/c1-13-6-4-7-14(12-13)18-16(19)17(9-2-3-10-17)15-8-5-11-20-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19) |

| Standard InChI Key | JANUXLSYSAXXNS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |

Introduction

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core, a thiophene ring, and an m-tolyl substituent. This compound is of interest in medicinal chemistry due to the presence of the thiophene moiety, which is often associated with biological activity. The molecular structure of this compound includes a cyclopentane ring linked to a thiophene ring at the 2-position and an m-tolyl group attached to the nitrogen atom of the carboxamide group.

Synthesis Methods

The synthesis of 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide typically involves several steps, including:

-

Formation of the Cyclopentanecarboxylic Acid Core: This can be achieved through various methods, such as the reaction of cyclopentane with chloroacetic acid.

-

Introduction of the Thiophene Ring: This often involves a coupling reaction between the cyclopentanecarboxylic acid derivative and a thiophene-based compound.

-

Attachment of the m-Tolyl Group: This is typically achieved through an amidation reaction involving the cyclopentanecarboxylic acid derivative and m-toluidine.

Biological Activity and Potential Applications

Compounds containing thiophene rings are often evaluated for their interactions with biological targets, including enzymes and receptors. The specific biological activity of 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide may involve modulation of enzymatic pathways or receptor interactions, potentially leading to therapeutic applications.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide | Thiophene ring and cyclopentane core with m-tolyl substitution | Focuses on m-tolyl substitution for potential biological activity. |

| N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Similar core structure with propyl substitution | Different alkyl group affects solubility and reactivity. |

| 2-(thiophen-2-yl)-1-(m-tolyl)ethanone | Features an ethanone group instead of carboxamide | Different functional group alters reactivity and potential applications. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume